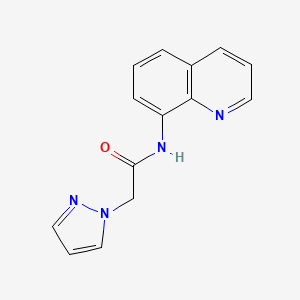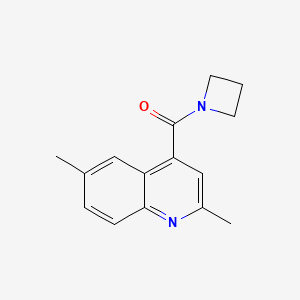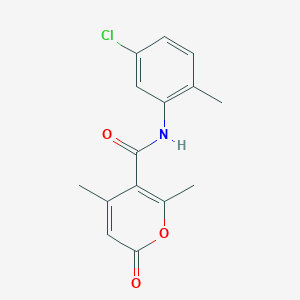
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a small molecule that has been studied for its potential therapeutic effects. HPPB is a benzamide derivative that has been shown to have promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the production of beta-amyloid peptides. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its reproducible synthesis method, which allows for the production of pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in large quantities. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have promising results in various scientific research studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to further investigate the mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to identify its molecular targets. Another potential direction is to develop more efficient methods for delivering 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to the brain to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo, which could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a small molecule that has been studied for its potential therapeutic effects. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is reproducible and scalable, and 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has shown promising results in various scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a potential therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo and to identify its molecular targets, which could lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been reported in various scientific journals and has been shown to be a reproducible and scalable method.
Scientific Research Applications
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic effects in various scientific research studies. One of the main applications of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential anti-inflammatory effects and has shown promising results in reducing inflammation in various animal models.
properties
IUPAC Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-7-13(8-10-18)17-16(20)14-6-4-5-12(3)15(14)19/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFBWVJUMAKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)